

Toxicological Profile of 2-Amino-2'-fluoro-5-nitrobenzophenone: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-2'-fluoro-5-nitrobenzophenone

Cat. No.: B131745

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological profile of **2-Amino-2'-fluoro-5-nitrobenzophenone** is largely uncharacterized in publicly available scientific literature. This document summarizes the currently available information and provides context based on related chemical structures. The absence of comprehensive data necessitates caution in handling and application.

Executive Summary

2-Amino-2'-fluoro-5-nitrobenzophenone is a benzophenone derivative primarily utilized as a chemical intermediate and analytical reference standard, particularly in the synthesis of benzodiazepines and as a hydrolysis product of Flunitrazepam.[1][2][3] While extensive toxicological data is not available, existing classifications indicate that the compound is harmful if swallowed and toxic to aquatic life with long-lasting effects.[4] Structurally similar nitroaromatic and benzophenone compounds have been associated with potential carcinogenicity and organ-specific toxicity, warranting a precautionary approach to its handling and use.[5][6][7] This guide consolidates the limited available safety data, discusses the toxicological profiles of related compounds for context, and outlines general experimental protocols relevant to its assessment.

Chemical and Physical Properties

2-Amino-2'-fluoro-5-nitrobenzophenone is a crystalline solid at room temperature.^{[5][8]} Its chemical structure consists of a benzophenone core with an amino group, a nitro group, and a fluorine atom as substituents.^{[5][8]}

Property	Value	Source
Molecular Formula	C13H9FN2O3	^{[2][8]}
Molecular Weight	260.22 g/mol	^{[2][8]}
CAS Number	344-80-9	^{[2][8]}
Appearance	Pale yellow to yellow crystalline solid	^[5]
Melting Point	158-163°C	^[8]
Solubility	Soluble in Chloroform; Sparingly soluble in DMF (2 mg/ml) and DMSO (1 mg/ml)	^{[2][8]}

Toxicological Data

Direct and comprehensive toxicological studies on **2-Amino-2'-fluoro-5-nitrobenzophenone** are not available in the reviewed literature. The primary source of quantitative hazard information comes from a single notification to the ECHA C&L Inventory.^[4]

Acute Toxicity and Hazard Classification

The compound is classified as harmful if swallowed.^[4] Potential health effects from exposure are predicted to include irritation of the skin and eyes, and respiratory discomfort upon inhalation.^[5]

Hazard Classification	Category	Source
Acute Toxicity, Oral	Category 4 (Harmful if swallowed)	^[4]
Hazardous to the aquatic environment, long-term hazard	Category 2 (Toxic to aquatic life with long lasting effects)	^[4]

Genotoxicity, Mutagenicity, and Carcinogenicity

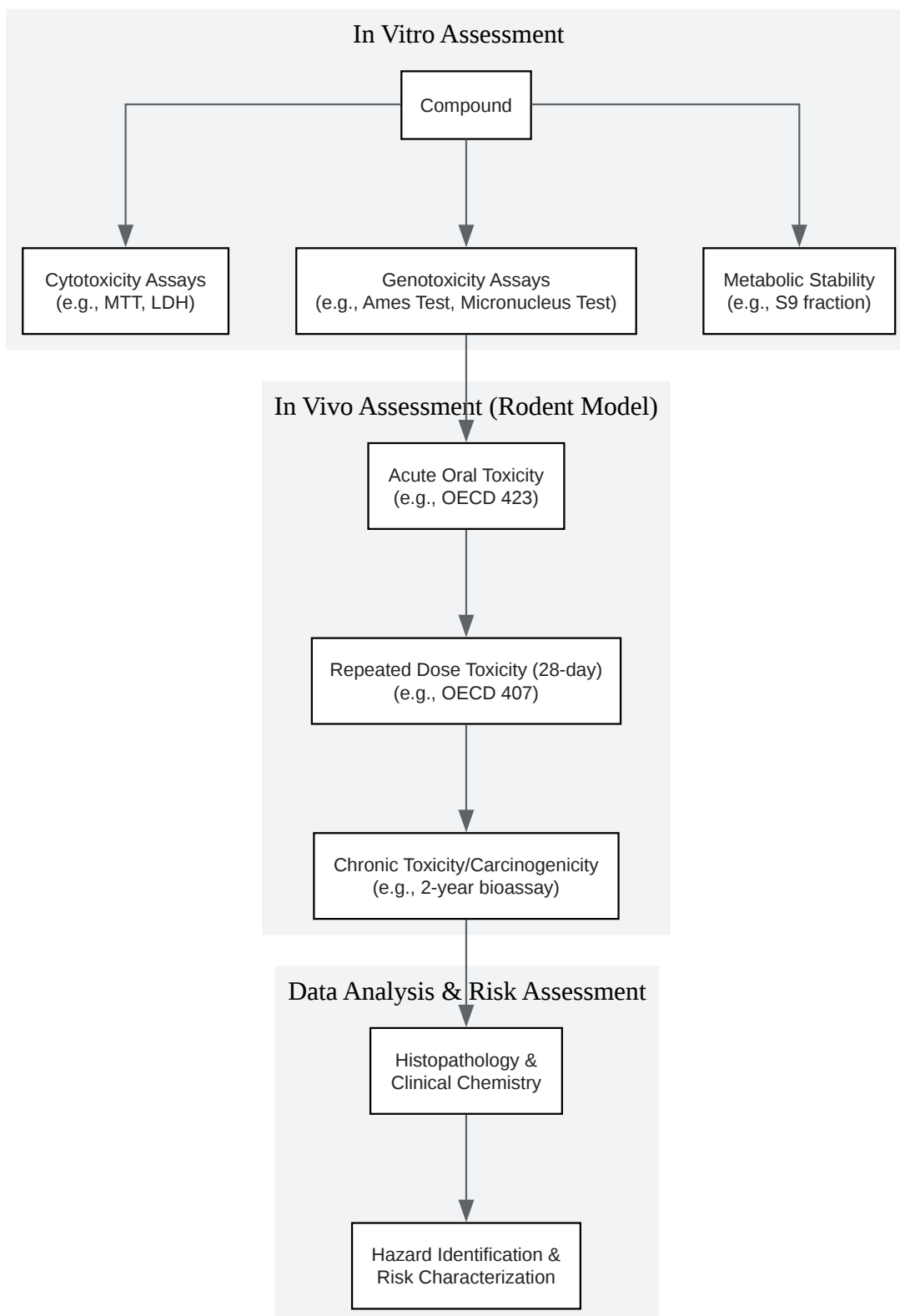
There is no conclusive evidence regarding the carcinogenicity of **2-Amino-2'-fluoro-5-nitrobenzophenone**.^[5] However, it is noted that structurally similar nitroaromatic compounds have been classified as potential carcinogens.^[5]

For context, the parent compound, benzophenone, has been studied more extensively. It was not found to be mutagenic in standard Ames tests or a mouse lymphoma cell mutagenicity test.^[6] However, long-term feed studies in rats and mice conducted by the National Toxicology Program (NTP) showed some evidence of carcinogenic activity, including increased incidences of renal tubule adenoma in male rats and hepatocellular neoplasms in male mice.^[7]

Another related compound, 2-Amino-5-nitrophenol, showed some evidence of carcinogenic activity in male rats (increased incidence of acinar cell adenomas of the pancreas) in a 2-year gavage study.^[9]

Experimental Protocols

Specific experimental protocols for the toxicological assessment of **2-Amino-2'-fluoro-5-nitrobenzophenone** have not been published. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically employed for such evaluations.^[10] A general workflow for assessing the toxicity of a novel chemical entity is presented below.



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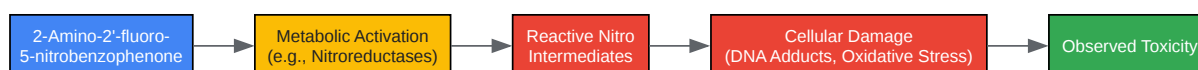
Caption: Generalized workflow for toxicological evaluation of a chemical compound.

Example Protocol: Acute Oral Toxicity (Acute Toxic Class Method - OECD 423)

- Objective: To determine the acute oral toxicity of the test substance.
- Test Animals: Typically, rodents (e.g., female rats) are used.
- Procedure: A stepwise procedure is used with a group of three animals per step. A starting dose is selected based on available information. The outcome of the first test group determines the dose for the next group (higher or lower).
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

Signaling Pathways

No information was found regarding specific signaling pathways affected by **2-Amino-2'-fluoro-5-nitrobenzophenone**. Research into the mechanisms of toxicity for structurally related compounds may provide potential targets for investigation. For instance, some nitroaromatic compounds are known to undergo metabolic activation to reactive intermediates that can cause cellular damage. The diagram below illustrates a hypothetical logical relationship for such a pathway.



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Caption: Hypothetical pathway for toxicity of a nitroaromatic compound.

Conclusion and Recommendations

The toxicological profile of **2-Amino-2'-fluoro-5-nitrobenzophenone** remains largely incomplete. The available GHS classification suggests acute oral toxicity and long-term

environmental hazards.[4] The toxicological profiles of related compounds like benzophenone indicate potential for kidney and liver toxicity with long-term exposure.[7] Given the data gaps, it is imperative that researchers and drug development professionals handle this compound with appropriate personal protective equipment (gloves, eye protection, lab coat) in a well-ventilated area to minimize exposure. Further studies, beginning with in vitro cytotoxicity and genotoxicity assays, followed by in vivo acute and repeated-dose toxicity studies, are necessary to fully characterize its toxicological profile and establish a reliable safety assessment.

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